molecular formula C15H21N3O2S B4266392 N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,3,4-TRIMETHYL-1-BENZENESULFONAMIDE

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,3,4-TRIMETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4266392
M. Wt: 307.4 g/mol
InChI Key: YWFDBVUFHALHHO-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,3,4-TRIMETHYL-1-BENZENESULFONAMIDE is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the sulfonamide group enhances its potential for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,3,4-TRIMETHYL-1-BENZENESULFONAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,3,4-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-5-18-11-14(9-16-18)10-17(4)21(19,20)15-7-6-12(2)13(3)8-15/h6-9,11H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFDBVUFHALHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,3,4-TRIMETHYL-1-BENZENESULFONAMIDE
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,3,4-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,3,4-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,3,4-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,3,4-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
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N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,3,4-TRIMETHYL-1-BENZENESULFONAMIDE

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